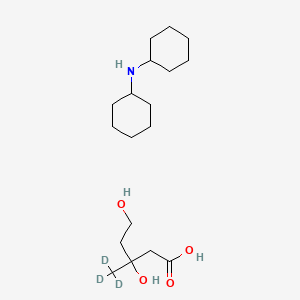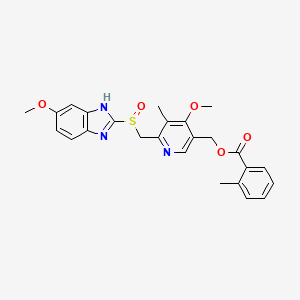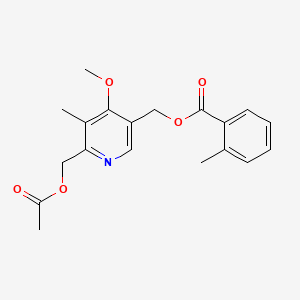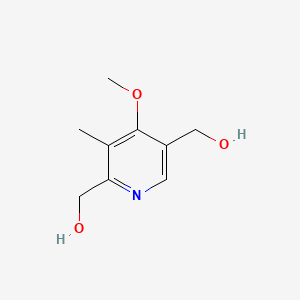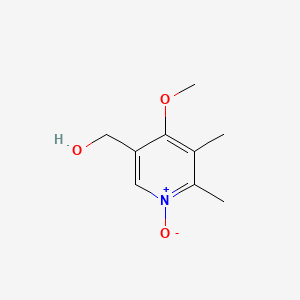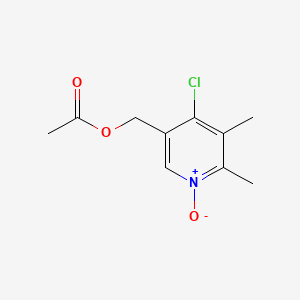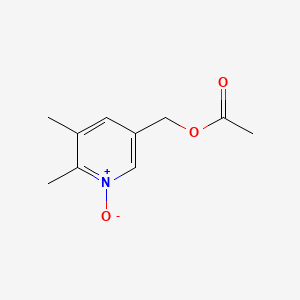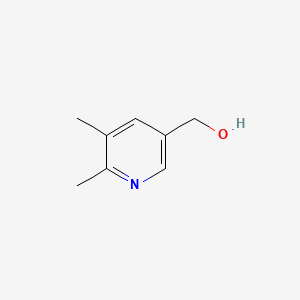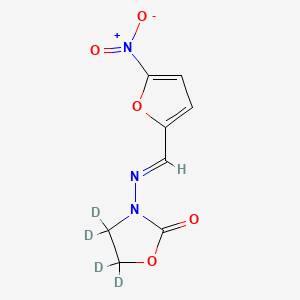
Furazolidone-d4
説明
Furazolidone is used to treat bacterial and protozoal infections. It works by killing bacteria and protozoa, some of which are parasites that can cause many different kinds of infections in the body .
Synthesis Analysis
Furazolidone is synthesized from 2-hydroazinoethanol, which is reacted with diethyloxalate to make 3-amino-2-oxazolidone. Reacting this with benzaldehyde gives the corresponding hydrazone .
Molecular Structure Analysis
Furazolidone-d4 has a molecular formula of C8H3D4N3O5 and a molecular weight of 229.18 .
Chemical Reactions Analysis
Furazolidone and its related free radical products are believed to bind DNA and induce cross-links. Bacterial DNA is particularly susceptible to this drug, leading to high levels of mutations .
科学的研究の応用
Metabolism in Aquaculture Sediment
Furazolidone is utilized in the treatment of bacterial diseases in farmed fish. A study by Samuelsen, Solheim, and Lunestad (1991) revealed that furazolidone is actively metabolized by microorganisms in sediment, transforming into a metabolite with no detectable antibacterial activity. This provides insights into the environmental impact of furazolidone in aquaculture settings (Samuelsen, Solheim, & Lunestad, 1991).
Influence on Egg Production and Quality
Stiles (1962) explored furazolidone's effects on egg production, quality, fertility, and hatchability under commercial farm conditions. This research contributes to understanding how furazolidone impacts poultry farming and egg production (Stiles, 1962).
Immunopharmacological Effects
A systematic review by Feitosa et al. (2021) examined the immunopharmacological responses caused by the administration of furazolidone. The study indicates that furazolidone can modulate pro- or anti-inflammatory pathways, highlighting its significance in the context of immune response modulation (Feitosa et al., 2021).
Treatment of Peptic Ulcer Disease
Zheng and Wang (1992) discussed the use of furazolidone in treating peptic ulcer disease, highlighting its healing rate and relation to dosage. This demonstrates furazolidone's therapeutic potential beyond its antimicrobial properties (Zheng & Wang, 1992).
Inhibition of Monoamine Oxidase
Research by Ali and Bartlet (1979) showed that furazolidone inhibits monoamine oxidase (MAO) in chickens, which is a crucial aspect of understanding its effects on animal physiology (Ali & Bartlet, 1979).
Residue Determination in Fish Feeds
Hu, Xu, and Yediler (2007) developed methods to determine furazolidone and its metabolite in fish feeds, crucial for monitoring its usage and ensuring food safety (Hu, Xu, & Yediler, 2007).
Genotoxic Effects
Madrigal-Bujaidar et al. (1997) examined furazolidone's genotoxic capacity, shedding light on its effects on cell proliferation and genetic stability (Madrigal-Bujaidar et al., 1997).
Detection Methods
Yin, Zhang, and Chen (2014) developed a method for detecting furazolidone based on fluorescence quenching, which is vital for environmental monitoring and safety assurance (Yin, Zhang, & Chen, 2014).
作用機序
Target of Action
Furazolidone-d4, like its parent compound Furazolidone, primarily targets bacterial DNA . It binds to the DNA, leading to the gradual inhibition of monoamine oxidase . This interaction with bacterial DNA makes it particularly effective against a broad spectrum of gastrointestinal tract pathogens, including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae, and Giardia lamblia .
Mode of Action
The mode of action of this compound involves the reduction of the nitro group in the furazolidone molecule by bacterial nitroreductases . This reduction generates highly reactive intermediates that attack and damage bacterial DNA, proteins, and other macromolecules, ultimately leading to bacterial cell death . Furazolidone and its related free radical products are believed to bind DNA and induce cross-links . Bacterial DNA is particularly susceptible to this drug, leading to high levels of mutations (transitions and transversions) in the bacterial chromosome .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in DNA replication and protein production . By interfering with these processes, this compound exerts its bactericidal activity, minimizing the development of resistant organisms . The drug’s action on DNA also leads to high levels of mutations in the bacterial chromosome .
Pharmacokinetics
Furazolidone, the parent compound, is known to be rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) .
Result of Action
The result of this compound’s action at the molecular and cellular level is the death of bacterial cells . By generating highly reactive intermediates that damage bacterial DNA, proteins, and other macromolecules, this compound disrupts essential cellular processes, leading to cell death .
Safety and Hazards
特性
IUPAC Name |
4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJDBGFXBMTGZ-QIBFQDEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675914 | |
| Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217222-76-8 | |
| Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217222-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)


